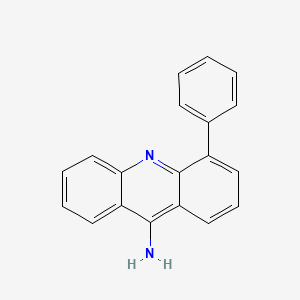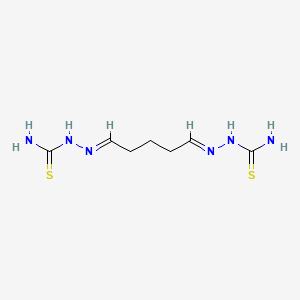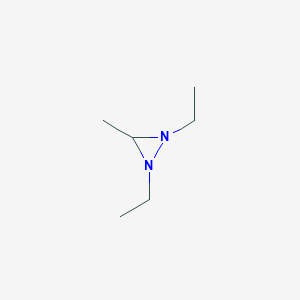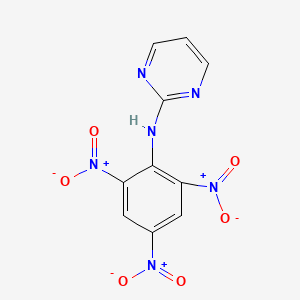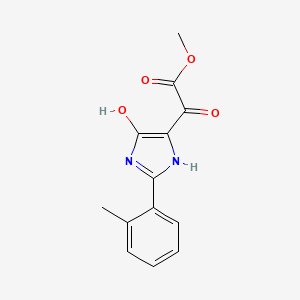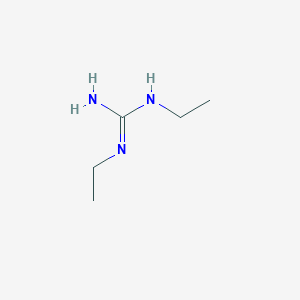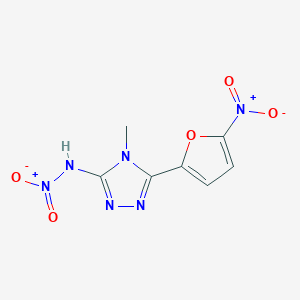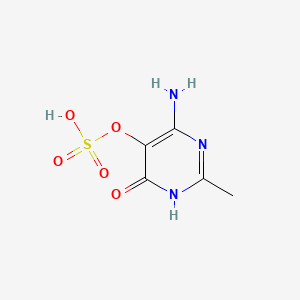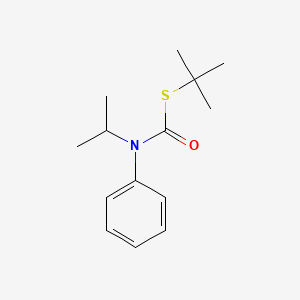
S-tert-Butyl phenyl(propan-2-yl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-tert-Butyl phenyl(propan-2-yl)carbamothioate: is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a carbamothioate group, which consists of a carbonyl group (C=O) bonded to a sulfur atom (S) and a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-tert-Butyl phenyl(propan-2-yl)carbamothioate typically involves the reaction of tert-butyl isocyanate with phenyl(propan-2-yl)thiol. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate group. The reaction is typically conducted at room temperature and requires careful monitoring to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: S-tert-Butyl phenyl(propan-2-yl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted carbamothioates, depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-tert-Butyl phenyl(propan-2-yl)carbamothioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, the compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the role of sulfur-containing groups in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to modify proteins and enzymes makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes.
Mechanism of Action
The mechanism of action of S-tert-Butyl phenyl(propan-2-yl)carbamothioate involves the interaction of the carbamothioate group with target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their structure and function. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
S-tert-Butyl phenylcarbamothioate: Similar structure but lacks the propan-2-yl group.
S-tert-Butyl phenyl(propan-2-yl)carbamate: Similar structure but contains an oxygen atom instead of sulfur.
S-tert-Butyl phenyl(propan-2-yl)thiourea: Similar structure but contains a thiourea group instead of a carbamothioate group.
Uniqueness: S-tert-Butyl phenyl(propan-2-yl)carbamothioate is unique due to the presence of both the carbamothioate group and the propan-2-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications. The compound’s ability to undergo diverse chemical reactions and its potential for protein and enzyme modification further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
51861-46-2 |
|---|---|
Molecular Formula |
C14H21NOS |
Molecular Weight |
251.39 g/mol |
IUPAC Name |
S-tert-butyl N-phenyl-N-propan-2-ylcarbamothioate |
InChI |
InChI=1S/C14H21NOS/c1-11(2)15(12-9-7-6-8-10-12)13(16)17-14(3,4)5/h6-11H,1-5H3 |
InChI Key |
DOHIONFMWYRKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


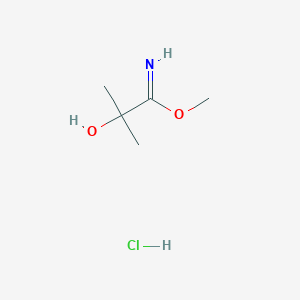
![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)

